molecular formula C27H27BrN2O4S B11644805 2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11644805
M. Wt: 555.5 g/mol
InChI Key: ITLRUPVNLNQQOC-UHFFFAOYSA-N
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Description

2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Bromination: Introduction of the bromine atom into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Etherification: Formation of the ethoxy and phenoxy groups through nucleophilic substitution reactions.

    Cyclization: Formation of the benzothieno[2,3-d]pyrimidinone core through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and phenoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the pyrimidinone ring.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be explored for the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-chloro-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Similar structure but with a chlorine atom instead of bromine.
  • 2-{3-bromo-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 2-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and ethoxy groups, along with the benzothieno[2,3-d]pyrimidinone core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H27BrN2O4S

Molecular Weight

555.5 g/mol

IUPAC Name

2-[3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C27H27BrN2O4S/c1-3-32-21-15-17(14-20(28)24(21)34-13-12-33-18-10-8-16(2)9-11-18)25-29-26(31)23-19-6-4-5-7-22(19)35-27(23)30-25/h8-11,14-15H,3-7,12-13H2,1-2H3,(H,29,30,31)

InChI Key

ITLRUPVNLNQQOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Br)OCCOC5=CC=C(C=C5)C

Origin of Product

United States

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